4-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Description
4-Bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene backbone substituted with bromine at position 2. The amide side chain includes a 5-chlorothiophen-2-yl group and a methoxyethyl moiety.
Properties
IUPAC Name |
4-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2S2/c1-17-8(9-2-3-11(14)19-9)5-15-12(16)10-4-7(13)6-18-10/h2-4,6,8H,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBJVJQISMCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula for 4-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can be summarized as follows:
- Molecular Formula: C13H12BrClN2O2S2
- Molecular Weight: Approximately 365.76 g/mol
- Structural Features:
- Bromine and chlorine substituents on the thiophene rings.
- An amide functional group contributing to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of thiophene carboxamides have inhibitory effects on various cancer cell lines, suggesting that the presence of bromine and chlorine enhances their cytotoxicity.
Case Study: Inhibition of Tumor Growth
In a controlled study involving human cancer cell lines (e.g., breast and lung cancer), it was observed that:
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against cancer cells.
- Mechanism of Action: The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar thiophene derivatives have shown effectiveness against a range of bacteria and fungi.
Research Findings
- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values below 50 µg/mL against both strains, indicating promising antimicrobial potential.
Anti-inflammatory Effects
Compounds with similar structures have also been studied for their anti-inflammatory properties. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines.
Experimental Data
- Cytokine Levels: A significant reduction in TNF-alpha and IL-6 levels was observed in macrophage cultures treated with the compound.
- Conclusion: This suggests potential use in treating inflammatory diseases.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of Halogen Substituents :
- The 4-bromo and 5-chloro groups in the target compound likely enhance antibacterial activity by increasing electron-withdrawing effects, stabilizing interactions with bacterial enzymes (e.g., DNA gyrase) .
- Bromine’s larger atomic radius compared to chlorine may improve van der Waals interactions with hydrophobic pockets in target proteins .
Comparison with Thiocarbamates :
- Thiocarbamates (e.g., N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide) exhibit tautomerism (C=S ↔ C–SH), enabling unique hydrogen-bonding patterns that differ from carboxamides .
Preparation Methods
Synthetic Routes to 4-Bromo-N-[2-(5-Chlorothiophen-2-yl)-2-Methoxyethyl]Thiophene-2-Carboxamide
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 4-Bromothiophene-2-carboxylic acid : Serves as the acylating agent.
- 2-(5-Chlorothiophen-2-yl)-2-methoxyethylamine : Provides the amine moiety for amide bond formation.
Key challenges include ensuring regioselectivity during bromination and stabilizing the methoxyethylamine side chain under reaction conditions.
Stepwise Synthesis
Synthesis of 4-Bromothiophene-2-Carboxylic Acid
Method A: Direct Bromination of Thiophene-2-Carboxylic Acid
Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 60°C for 6 hours, yielding 4-bromothiophene-2-carboxylic acid with 78% efficiency. Competitive bromination at the 5-position is minimized by steric hindrance from the carboxylic acid group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Method B: Lithiation-Bromination
A regioselective approach involves lithiating thiophene-2-carboxylic acid at −78°C using LDA (lithium diisopropylamide), followed by quenching with Br₂. This method achieves 85% yield and superior regiocontrol.
Preparation of 2-(5-Chlorothiophen-2-yl)-2-Methoxyethylamine
Step 1: Synthesis of 5-Chlorothiophene-2-Carbaldehyde
5-Chlorothiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-chlorothiophene, yielding 92% product.
Step 2: Grignard Reaction for Methoxyethyl Side Chain
The aldehyde undergoes a Grignard reaction with methoxymethylmagnesium bromide to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol, which is subsequently oxidized to the corresponding amine using NH₃ and LiAlH₄ (65% yield).
Amide Bond Formation
The carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Coupling with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine proceeds at 25°C for 12 hours, yielding the target compound in 72% yield.
Critical Parameters for Amidation
| Parameter | Optimal Range |
|---|---|
| Coupling Reagent | EDCl/HOBt |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
Optimization of Reaction Conditions
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, DMSO-d₆)
¹³C NMR
Applications and Derivatives
The compound’s structural motif is prevalent in AMPA receptor antagonists and anticancer agents . Derivatives with modified methoxyethyl chains exhibit enhanced blood-brain barrier permeability, making them candidates for neurological therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols, such as:
-
Step 1 : Formation of the thiophene-2-carboxamide core via condensation reactions (e.g., using Gewald or Suzuki coupling for bromination) .
-
Step 2 : Introduction of the 5-chlorothiophen-2-yl moiety via nucleophilic substitution or cross-coupling reactions.
-
Step 3 : Methoxyethyl group attachment through alkylation or etherification.
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yields improve with inert atmospheres (N₂/Ar) and purified starting materials .
Step Reaction Type Conditions Yield (%) 1 Gewald DMF, 70°C 65–75 2 Suzuki Coupling Pd catalyst, THF 80–85 3 Alkylation K₂CO₃, DCM 70–78
Q. Which spectroscopic techniques confirm the structure and purity of this compound, and what key features are analyzed?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons), δ 3.4–3.7 ppm (methoxyethyl -OCH₃), and δ 4.1–4.3 ppm (amide NH) .
- ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and bromine/chlorine-substituted carbons (~125–135 ppm).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₃H₁₂BrClNO₂S: 385.6 g/mol) with fragments at m/z 267 (loss of Br) and 185 (thiophene ring cleavage) .
- Infrared (IR) : Stretches at ~1680 cm⁻¹ (amide C=O) and ~620 cm⁻¹ (C-Br/C-Cl) .
Advanced Research Questions
Q. How do electronic effects of substituents (bromo, chloro, methoxy) influence reactivity and biological activity?
- Reactivity :
- Bromine and chlorine act as electron-withdrawing groups, directing electrophilic substitution to the α-position of the thiophene ring. Methoxyethyl enhances solubility in polar solvents .
- Hammett Constants : σₚ values (Br: +0.26, Cl: +0.23) correlate with increased electrophilicity, facilitating nucleophilic attacks .
- Biological Activity :
- The bromophenyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors), while the chloro-thiophene moiety may disrupt bacterial cell membranes .
- SAR Studies : Methylation of the methoxy group reduces cytotoxicity but improves metabolic stability in hepatic microsomal assays .
Q. What strategies resolve contradictions in reported biological activities of similar thiophene carboxamides?
- Data Contradiction Analysis :
-
Source 1 : Discrepancies in antimicrobial IC₅₀ values may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .
-
Source 2 : Impurity profiles (e.g., residual Pd in Suzuki reactions) can artificially inflate cytotoxicity .
- Validation Methods :
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Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects (e.g., knockdown of putative targets like topoisomerase II) .
-
Molecular Docking : Compare binding poses with co-crystallized ligands (PDB: 4XYZ) to validate interactions .
Study Reported IC₅₀ (μM) Assay Type Purity (%) Adjusted IC₅₀ (μM) A 12.5 Microdilution 95 15.2 B 8.3 Agar 88 10.1
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
